4-ethenyl-2,6-dimethylphenol
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Overview
Description
4-Ethenyl-2,6-dimethylphenol is an organic compound with the molecular formula C10H12O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenyl-2,6-dimethylphenol can be synthesized through several laboratory methods. One common approach involves the alkylation of phenol derivatives. For instance, the reaction of 2,6-dimethylphenol with an appropriate alkylating agent, such as ethylene, under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding quinones, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
4-Ethenyl-2,6-dimethylphenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of phenolic compounds in biological systems.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethenyl-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group (-OH) in the phenol structure allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, disruption of microbial cell walls, and scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, with a hydroxyl group attached to a benzene ring.
2,6-Dimethylphenol: Similar structure but lacks the ethenyl group.
4-Ethenylphenol: Similar structure but lacks the methyl groups at positions 2 and 6.
Uniqueness
4-Ethenyl-2,6-dimethylphenol is unique due to the presence of both ethenyl and dimethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse applications.
Properties
CAS No. |
71526-64-2 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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